molecular formula C15H12Cl2N2O4 B4986298 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B4986298
M. Wt: 355.2 g/mol
InChI Key: REXARAOOZXZWFR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is an organic compound with a complex structure, featuring both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the nitrobenzene derivative. One common method involves the nitration of 4-ethoxy-2-nitroaniline, followed by a coupling reaction with 2,5-dichlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols can be used, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide
  • 2,5-dichloro-N-(4-ethoxy-2-aminophenyl)benzamide

Uniqueness

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties. The ethoxy group increases its lipophilicity, potentially enhancing its ability to cross cell membranes, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2,5-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-7-9(16)3-5-12(11)17/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXARAOOZXZWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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